![molecular formula C8H14O B13609164 (E)-5,5-dimethylhex-3-en-2-one CAS No. 20859-11-4](/img/structure/B13609164.png)
(E)-5,5-dimethylhex-3-en-2-one
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Overview
Description
5,5-Dimethylhex-3-en-2-one is an organic compound with the molecular formula C8H14O. It is a ketone characterized by a double bond between the third and fourth carbon atoms and two methyl groups attached to the fifth carbon atom. This compound is also known by its IUPAC name, (3E)-5,5-dimethyl-3-hexen-2-one .
Preparation Methods
Synthetic Routes and Reaction Conditions
5,5-Dimethylhex-3-en-2-one can be synthesized through various organic reactions. One common method involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 5,5-dimethylhex-3-en-2-one may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethylhex-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon or the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with 5,5-dimethylhex-3-en-2-one under mild to moderate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5-Dimethylhex-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5,5-dimethylhex-3-en-2-one involves its reactivity as an α,β-unsaturated ketone. The compound can undergo Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is due to the electron-withdrawing nature of the carbonyl group, which activates the double bond towards nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-5,5-dimethylhex-3-en-2-one: Similar structure with an ethyl group at the fourth carbon.
2,5-Dimethylhex-3-ene-2,5-diol: Contains hydroxyl groups instead of a carbonyl group.
5-Methylhex-3-en-2-one: Lacks one of the methyl groups at the fifth carbon.
Uniqueness
5,5-Dimethylhex-3-en-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of two methyl groups at the fifth carbon enhances its steric hindrance and influences its reactivity compared to similar compounds .
Properties
CAS No. |
20859-11-4 |
---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(E)-5,5-dimethylhex-3-en-2-one |
InChI |
InChI=1S/C8H14O/c1-7(9)5-6-8(2,3)4/h5-6H,1-4H3/b6-5+ |
InChI Key |
JKFZQQCNCCECKX-AATRIKPKSA-N |
Isomeric SMILES |
CC(=O)/C=C/C(C)(C)C |
Canonical SMILES |
CC(=O)C=CC(C)(C)C |
Origin of Product |
United States |
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